Home > Products > Screening Compounds P66132 > (1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone
(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone -

(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone

Catalog Number: EVT-3930494
CAS Number:
Molecular Formula: C22H23N3O3
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone is a synthetic organic compound belonging to a class of molecules known as 1,2,4-oxadiazoles. It has been investigated in scientific research primarily for its potential as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). Positive allosteric modulators bind to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate without directly activating the receptor themselves. mGluR5 is implicated in various neurological and psychiatric conditions, including anxiety, schizophrenia, and addiction. Therefore, compounds like (1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone are valuable tools for investigating mGluR5 function and exploring potential therapeutic strategies for these conditions.

Synthesis Analysis

Although the specific synthesis of (1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone is not detailed in the provided literature, the general synthesis of 1,2,4-oxadiazoles typically involves a cyclization reaction. This can be achieved by reacting an amidoxime with an activated carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base. The synthesis of (1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone likely involves the coupling of a piperidine derivative with a benzoyl chloride, followed by cyclization to form the oxadiazole ring.

Molecular Structure Analysis

The molecule consists of a phenyl ring attached to a carbonyl group, which is further connected to a piperidine ring. This piperidine ring is substituted at the 3-position with a methylene group linked to a 1,2,4-oxadiazole ring. The oxadiazole ring carries a 4-methoxyphenyl substituent at the 3-position. This structure is confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Mechanism of Action

(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone acts as a PAM of mGluR5. While the exact binding site is not definitively stated in the provided literature, it is likely to be the 2-methyl-6-(phenylethynyl)pyridine (MPEP) site, a common allosteric binding site on mGluR5. By binding to this site, (1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone enhances the receptor's response to glutamate, increasing downstream signaling pathways implicated in synaptic plasticity, neuronal excitability, and other cellular processes.

Applications
  • mGluR5 function: As a PAM of mGluR5, it can be used to understand the role of this receptor in various cellular processes and signaling pathways.
  • Potential therapeutic applications: It serves as a prototype for developing novel drugs targeting mGluR5 for conditions like anxiety and schizophrenia. For example, in rodent models of anxiety, it showed anxiolytic-like effects.
  • Drug discovery: The molecule contributes to the exploration of diverse chemical scaffolds and modes of efficacy of mGluR5 ligands, facilitating the discovery of new pharmacological tools and potential drug candidates.

ADX47273 [(S)-(4-Fluorophenyl)-{3-[3-(4-fluorophenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone]

Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 5 (mGlu5). [] It exhibits preclinical antipsychotic-like and procognitive activities. [] In vitro, ADX47273 potentiates glutamate responses in cells expressing mGlu5 and competes for binding of the mGlu5 NAM [3H]2-methyl-6-(phenylethynyl)pyridine. [] In vivo, it increases phosphorylation of key signaling proteins in brain regions associated with glutamate signaling. [] ADX47273 demonstrates efficacy in various behavioral models, including reducing conditioned avoidance responding and apomorphine-induced climbing in rodents, suggesting antipsychotic-like effects. [] It also enhances novel object recognition and reduces impulsivity in rats, indicating procognitive properties. []

Relevance: ADX47273 is structurally related to (1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone) as both compounds share a core structure consisting of a piperidine ring substituted at the 1-position with a methanone group and at the 3-position with a [, , ]-oxadiazol-5-ylmethyl group. The key difference lies in the substituents on the phenyl rings connected to the methanone and oxadiazole moieties. ADX47273 contains 4-fluorophenyl groups at both positions, while the target compound has a phenyl group on the methanone and a 4-methoxyphenyl group on the oxadiazole.

(4-Hydroxypiperidin-1-yl)(4-phenylethynyl)phenyl)methanone (VU0092273)

Compound Description: VU0092273 is a positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 5 (mGluR5) that binds to the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site. [] It was chemically optimized to develop an orally active analog, N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172), which also displays selective mGluR5 PAM activity. []

N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172)

Compound Description: VU0360172 is a potent and orally active positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 5 (mGluR5) that binds to the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site. [] It demonstrates efficacy in a rodent model predictive of antipsychotic activity by producing a dose-dependent reversal of amphetamine-induced hyperlocomotion. []

3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683)

Compound Description: VU0285683 is a potent and selective negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 5 (mGluR5) with high affinity for the MPEP binding site. [] It exhibits anxiolytic-like activity in rodent models of anxiety without potentiating phencyclidine-induced hyperlocomotion. []

SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]

Compound Description: SR147778 is a highly potent, selective, and orally active antagonist of the CB1 cannabinoid receptor. [] It exhibits nanomolar affinity for both rat and human CB1 receptors, while displaying low affinity for CB2 receptors. [] SR147778 antagonizes the effects of the CB1 agonist CP 55,940 in various in vitro and in vivo assays. [] It also blocks pharmacological effects induced by the synthetic cannabinoid R-(+)-(2,3-dihydro-5-methyl-3-[{4-morpholinyl}methyl] pyrol [1,2,3-de]-1,4-benzoxazin-6-yl)(1-naphthalenyl) methanone in mice. [] Furthermore, SR147778 reduces ethanol and sucrose consumption in rodents. []

Relevance: While GSK598,809 does not directly share the core structure of (1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone), it is included in the context of dopamine D3 receptor (D3R) antagonists. This connection is relevant because newly developed D3R antagonists, R-VK4-40 and R-VK4-116, were investigated as potential treatments for opioid and cocaine abuse, a research area where GSK598,809 had previously been explored. []

SB-277,011A [2-(2-((1r,4r)-4-(2-oxo-2-(quinolin-4-yl)ethyl)cyclohexyl)ethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile]

Compound Description: Similar to GSK598,809, SB-277,011A is a dopamine D3 receptor (D3R) antagonist that exhibited adverse cardiovascular effects when co-administered with cocaine, hindering its further development for treating substance abuse. []

Relevance: Although SB-277,011A does not share structural similarities with (1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone), its relevance stems from its classification as a dopamine D3 receptor (D3R) antagonist, similar to GSK598,809. The discussion of these compounds highlights the challenges in developing D3R antagonists for treating substance abuse, a research area where newly developed D3R antagonists, R-VK4-40 and R-VK4-116, have shown promising results. []

R-VK4-40 [(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide]

Compound Description: R-VK4-40 is a novel and highly selective dopamine D3 receptor (D3R) antagonist with potential for treating opioid and cocaine use disorders. [] Unlike previous D3R antagonists, R-VK4-40 did not exhibit adverse cardiovascular effects when co-administered with oxycodone or cocaine in rats. [] It dose-dependently reduced blood pressure and heart rate on its own and attenuated oxycodone-induced increases in blood pressure and oxycodone or cocaine-induced increases in heart rate. []

Relevance: Although R-VK4-40 does not share the same core structure as (1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone), its relevance lies in its categorization as a dopamine D3 receptor (D3R) antagonist, similar to GSK598,809 and SB-277,011A. The research on R-VK4-40 addresses the limitations of earlier D3R antagonists by demonstrating a favorable cardiovascular profile, highlighting the ongoing efforts to develop safe and effective treatments for substance abuse. []

R-VK4-116 [(R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide]

Compound Description: R-VK4-116 is another novel and highly selective dopamine D3 receptor (D3R) antagonist with potential for treating opioid and cocaine use disorders. [] Similar to R-VK4-40, R-VK4-116 did not exhibit adverse cardiovascular effects in combination with cocaine in rats. [] It dose-dependently reduced cocaine-induced increases in blood pressure and heart rate. []

Relevance: R-VK4-116, while not structurally analogous to (1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone), is relevant because it belongs to the same class of dopamine D3 receptor (D3R) antagonists as GSK598,809, SB-277,011A, and R-VK4-40. Its development and investigation address the need for safe and effective D3R antagonists, overcoming the limitations of earlier compounds, and showing promise for treating substance abuse. []

L-741,626 [1-((1H-indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-ol]

Compound Description: L-741,626 is a dopamine D2 receptor-selective antagonist used as a comparator in the study investigating the cardiovascular effects of novel D3R antagonists. [] It increased blood pressure and heart rate in rats. []

Relevance: Although L-741,626 is structurally distinct from (1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone), its inclusion in the study investigating R-VK4-40 and R-VK4-116 highlights the difference in pharmacological profiles between D2 and D3 receptor antagonists. [] This distinction is important for understanding the potential therapeutic benefits and safety considerations of targeting specific dopamine receptor subtypes.

Properties

Product Name

(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone

IUPAC Name

[1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]-phenylmethanone

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C22H23N3O3/c1-27-19-11-9-17(10-12-19)22-23-20(28-24-22)15-25-13-5-8-18(14-25)21(26)16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3

InChI Key

ZUEMGURYEBXDJG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCC(C3)C(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCC(C3)C(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.